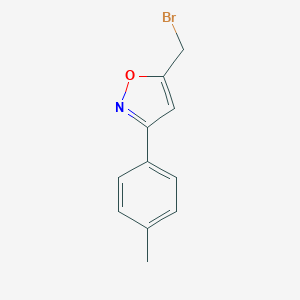

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Overview

Description

“5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole” is a chemical compound with the molecular formula C11H10BrNO . It is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The synthesis of 2-substituted-4 (3H)-quinazolinone, 3-substitified-4 (3H)-quinazolinone, and 2,3-disubstituted-4 (3H)-quinazolinone derivatives has been summarized .

Molecular Structure Analysis

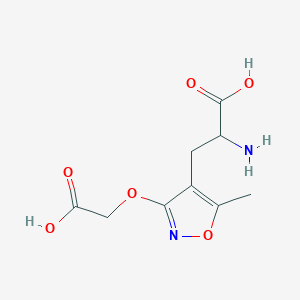

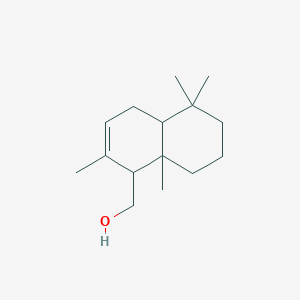

The molecular structure of “5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole” consists of a bromomethyl group attached to a 1,2-oxazole ring, which is further substituted with a 4-methylphenyl group .

Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The compound can undergo free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Synthesis and Chemical Reactivity

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole and related compounds have been extensively studied for their synthetic applications. 2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl variant, are effective reactive scaffolds used for synthetic elaboration at the 2-position, leading to the preparation of various alkylamino, alkylthio, and alkoxy-(methyl) oxazoles. The bromomethyl analogue is notably more reactive than its chloromethyl counterparts and has been used in the C-alkylation of stabilized carbanions, exemplified by the synthesis of Oxaprozin (Patil & Luzzio, 2016).

Applications in Pharmaceutical Synthesis

These oxazole derivatives have found applications in the synthesis of pharmaceutical compounds. For instance, N2-hydroxymethyl and N2-aminomethyl derivatives of certain oxazole compounds have been prepared and evaluated for their antibacterial activity against various bacterial strains (Plech et al., 2011). Another example includes the synthesis of 3-aminopyrroles and oxazoles, which were tested for anticonvulsant activity, showing considerable activity with a lack of neurotoxicity. One compound, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, was particularly active in this regard (Unverferth et al., 1998).

Material Science and Electronics

In the field of material science and electronics, oxazole derivatives are employed for their electro-optical properties. The structural, electro-optical, charge transport, and nonlinear optical properties of specific oxazole derivatives, like 4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, have been studied for applications ranging from organic light emitting diodes to photovoltaic materials. These compounds exhibit intra-molecular charge transfer and favorable electron reorganization energy, indicating potential as electron transport materials in OLEDs (Irfan et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed and may cause allergy or asthma symptoms if inhaled .

properties

IUPAC Name |

5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRJQQSZPBCSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440814 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

CAS RN |

129135-66-6 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.